(2R,6R)-2,6-Diethylpiperazine
CAS No.: 682740-57-4
Cat. No.: VC16006840
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 682740-57-4 |
---|---|
Molecular Formula | C8H18N2 |
Molecular Weight | 142.24 g/mol |
IUPAC Name | (2R,6R)-2,6-diethylpiperazine |
Standard InChI | InChI=1S/C8H18N2/c1-3-7-5-9-6-8(4-2)10-7/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Standard InChI Key | WOTDHTQZNQMLIS-HTQZYQBOSA-N |
Isomeric SMILES | CC[C@@H]1CNC[C@H](N1)CC |
Canonical SMILES | CCC1CNCC(N1)CC |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The piperazine ring in (2R,6R)-2,6-dimethylpiperazine is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The methyl groups at positions 2 and 6 introduce steric hindrance and chiral centers, resulting in distinct stereochemical properties. The (2R,6R) configuration ensures that both methyl groups occupy equatorial positions in the chair conformation, minimizing steric strain .
Key Structural Parameters:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₄N₂ | |
Molecular Weight | 114.19 g/mol | |
IUPAC Name | (2R,6R)-2,6-dimethylpiperazine | |
InChI Key | SGDBJISJUXHDLI-KGZKBUQUSA-N |
Stereoisomerism and Chirality
The compound exists in four stereoisomeric forms: (2R,6R), (2R,6S), (2S,6R), and (2S,6S). The (2R,6R) isomer is distinct in its ability to form stable coordination complexes with metal ions, a property exploited in asymmetric catalysis . For example, the trans configuration (2R,6S) exhibits different physicochemical properties, such as lower melting points and altered solubility profiles .
Synthetic Methodologies
Reductive Amination of Diisopropanolamine
A patented process (DE19907829A1) describes the synthesis of cis-2,6-dimethylpiperazine via reductive amination of diisopropanolamine using Raney cobalt or nickel catalysts under hydrogen pressure . The reaction proceeds through dehydrogenative cyclization, yielding a mixture of cis- and trans-isomers.
Reaction Conditions:
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Catalyst: Raney cobalt (250 g)
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Temperature: 200°C
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Pressure: 3 MPa H₂
The crude product contains 81.79% cis-2,6-dimethylpiperazine and 6.31% trans-2,6-dimethylpiperazine, alongside minor isomers . Subsequent purification via fractional crystallization in methanol achieves >99% enantiomeric purity .
Isomerization and Purification
Physicochemical Properties
Hazard Profile
The compound is classified under GHS07, with hazard statements including:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Safety protocols mandate the use of gloves, eye protection, and ventilation during handling .
Applications in Pharmaceutical Chemistry
Chiral Auxiliary in Drug Synthesis
The rigid piperazine scaffold serves as a chiral auxiliary in synthesizing β-lactam antibiotics and antiviral agents. For instance, its incorporation into protease inhibitors enhances binding affinity by mimicking peptide backbones .
Ligand Design for Catalysis
The (2R,6R) configuration’s symmetry makes it ideal for designing ligands in asymmetric hydrogenation reactions. These ligands facilitate the production of enantiomerically pure alcohols and amines, critical intermediates in agrochemicals .
Future Directions
Green Chemistry Approaches
Recent efforts focus on replacing traditional Raney metal catalysts with heterogeneous alternatives, such as immobilized palladium on carbon, to reduce environmental impact .
Expanding Therapeutic Applications
Ongoing research explores the compound’s potential in neurodegenerative disease therapeutics, leveraging its ability to cross the blood-brain barrier .
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